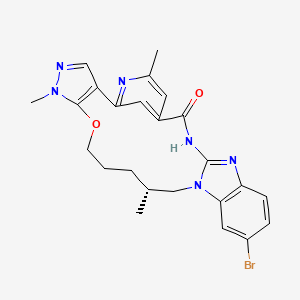
Egfr-IN-15
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Egfr-IN-15 is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR). This receptor is a transmembrane protein involved in the regulation of cell growth, survival, proliferation, and differentiation. Overexpression or mutation of EGFR is often associated with various types of cancers, making it a significant target for cancer therapy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Egfr-IN-15 involves multiple steps, starting with the preparation of key intermediates. One common route includes the formation of a pyrimidine core, followed by the introduction of various substituents to enhance its inhibitory activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving automated systems for precise control of reaction parameters. Purification steps such as crystallization and chromatography are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Egfr-IN-15 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: Reduction reactions can be used to modify specific functional groups, enhancing the compound’s stability.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various halides and nucleophiles under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions are intermediates and derivatives of this compound, each with specific modifications to enhance its inhibitory activity against EGFR.
Scientific Research Applications
Egfr-IN-15 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the structure-activity relationship of EGFR inhibitors.
Biology: Employed in cell culture studies to investigate the role of EGFR in cell signaling and cancer progression.
Medicine: Tested in preclinical and clinical trials for its efficacy in treating cancers with overexpressed or mutated EGFR.
Industry: Utilized in the development of new therapeutic agents targeting EGFR.
Mechanism of Action
Egfr-IN-15 exerts its effects by binding to the adenosine triphosphate (ATP)-binding site of the EGFR tyrosine kinase domain. This binding inhibits the phosphorylation of tyrosine residues, which is essential for the activation of downstream signaling pathways involved in cell proliferation and survival. By blocking these pathways, this compound effectively inhibits the growth and survival of cancer cells that rely on EGFR signaling.
Comparison with Similar Compounds
Similar Compounds
Gefitinib: Another EGFR inhibitor that targets the ATP-binding site but has different pharmacokinetic properties.
Erlotinib: Similar to gefitinib, it also targets the EGFR tyrosine kinase domain but with a distinct molecular structure.
Osimertinib: A third-generation EGFR inhibitor designed to overcome resistance mutations that limit the efficacy of first- and second-generation inhibitors.
Uniqueness of Egfr-IN-15
This compound is unique in its specific binding affinity and inhibitory potency against certain EGFR mutations. Its molecular structure allows for enhanced stability and bioavailability, making it a promising candidate for further development in cancer therapy.
Properties
Molecular Formula |
C24H25BrN6O2 |
|---|---|
Molecular Weight |
509.4 g/mol |
IUPAC Name |
(11R)-16-bromo-5,11,26-trimethyl-7-oxa-4,5,13,20,22,27-hexazapentacyclo[22.3.1.02,6.013,21.014,19]octacosa-1(27),2(6),3,14(19),15,17,20,24(28),25-nonaen-23-one |
InChI |
InChI=1S/C24H25BrN6O2/c1-14-5-4-8-33-23-18(12-26-30(23)3)20-10-16(9-15(2)27-20)22(32)29-24-28-19-7-6-17(25)11-21(19)31(24)13-14/h6-7,9-12,14H,4-5,8,13H2,1-3H3,(H,28,29,32)/t14-/m1/s1 |
InChI Key |
UPMBIKXABDDVHH-CQSZACIVSA-N |
Isomeric SMILES |
C[C@@H]1CCCOC2=C(C=NN2C)C3=NC(=CC(=C3)C(=O)NC4=NC5=C(N4C1)C=C(C=C5)Br)C |
Canonical SMILES |
CC1CCCOC2=C(C=NN2C)C3=NC(=CC(=C3)C(=O)NC4=NC5=C(N4C1)C=C(C=C5)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


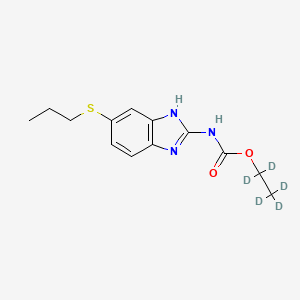
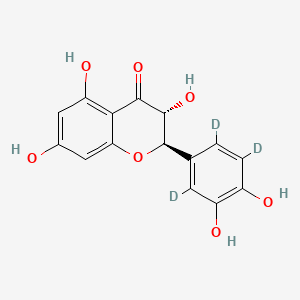
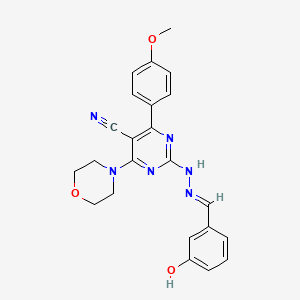
![[2-oxo-2-(4-sulfamoylanilino)ethyl] 4-[3-(dimethylamino)propyl]piperazine-1-carbodithioate](/img/structure/B12420097.png)

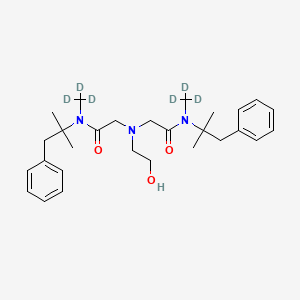
![[4-[(2-hydroxyethylamino)methyl]-3-methoxyphenyl]-(4-phenyl-2,3-dihydroindol-1-yl)methanone](/img/structure/B12420111.png)
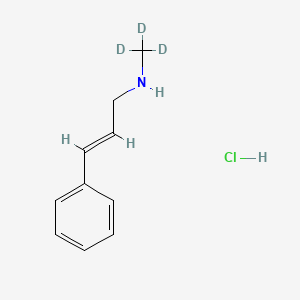
![Benz[a]anthracen-3-ol-d11 (Major)](/img/structure/B12420122.png)
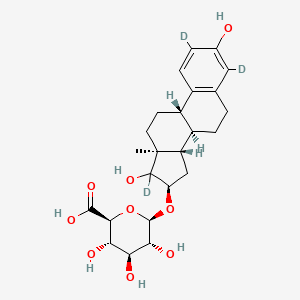
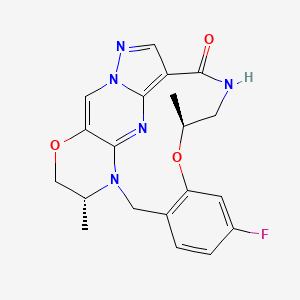


![Ethyl 4-(4-methylpiperazin-1-yl)-1-phenylpyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B12420157.png)
